molecular formula C20H26N2O4 B3637419 5-[(diethylcarbamoyl)oxy]naphthalen-1-yl N,N-diethylcarbamate

5-[(diethylcarbamoyl)oxy]naphthalen-1-yl N,N-diethylcarbamate

Cat. No.: B3637419
M. Wt: 358.4 g/mol
InChI Key: AIORXGVYVNQGLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(diethylcarbamoyl)oxy]naphthalen-1-yl N,N-diethylcarbamate is a chemical compound that belongs to the class of carbamate esters. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and properties make it a subject of interest for scientific research and industrial applications.

Mechanism of Action

Target of Action

The compound, also known as 1,5-naphthalenediyl bis(diethylcarbamate), primarily targets the 4-hydroxyphenylpyruvate dioxygenase (EC 1.13.11.27) . This enzyme plays a crucial role in the catabolic pathway of tyrosine, leading to the production of fumarate and acetoacetate, which are intermediates of the Krebs cycle and ketogenesis, respectively .

Mode of Action

The compound acts as an inhibitor of the 4-hydroxyphenylpyruvate dioxygenase . By binding to this enzyme, it prevents the normal breakdown of tyrosine, thereby disrupting the metabolic processes that rely on the products of this pathway .

Biochemical Pathways

The inhibition of 4-hydroxyphenylpyruvate dioxygenase affects the tyrosine degradation pathway . This disruption can lead to an accumulation of tyrosine and its derivatives, potentially leading to toxic effects. The downstream effects of this disruption can vary depending on the organism and the specific metabolic processes that are affected .

Result of Action

The primary result of the action of this compound is the disruption of normal metabolic processes due to the inhibition of the 4-hydroxyphenylpyruvate dioxygenase . This can lead to an accumulation of tyrosine and its derivatives, which can have various effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other compounds that may interact with it, the pH and temperature of the environment, and the specific characteristics of the organism in which it is acting. For example, the presence of other compounds that also bind to the 4-hydroxyphenylpyruvate dioxygenase could affect the efficacy of this compound .

Biochemical Analysis

Biochemical Properties

5-[(diethylcarbamoyl)oxy]naphthalen-1-yl N,N-diethylcarbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to inhibit certain enzymes, which can alter metabolic pathways and cellular processes. For instance, it has been observed to interact with oxidoreductases, affecting their catalytic activity and leading to changes in cellular redox states . Additionally, it may bind to specific proteins, modifying their structure and function, which can have downstream effects on cellular signaling pathways.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in oxidative stress responses and metabolic processes . This can lead to changes in cellular metabolism, including alterations in energy production and utilization. Additionally, the compound may impact cell signaling pathways, such as those involved in cell growth and differentiation, by modulating the activity of key signaling molecules.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, the compound may inhibit enzyme activity by binding to the active site, preventing substrate binding and catalysis . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes. These molecular interactions can have significant downstream effects on cellular processes and functions.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation can influence its long-term effects on cellular function. In vitro studies have shown that the compound can be stable under certain conditions, but it may degrade over time, leading to a decrease in its activity . Additionally, long-term exposure to the compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity, which can influence its overall effects on cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes and potential toxicity . Studies have shown that there may be threshold effects, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in adverse effects, such as cellular damage and toxicity, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites . For example, it may inhibit enzymes involved in oxidative metabolism, resulting in alterations in energy production and redox balance. These changes can have significant effects on cellular metabolism and overall cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments . Additionally, the compound’s distribution within tissues can influence its overall effects, as different tissues may have varying levels of transporters and binding proteins that regulate its localization and accumulation.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its localization within the nucleus can affect gene expression by interacting with nuclear proteins and regulatory elements. Understanding the subcellular localization of the compound is essential for elucidating its mechanisms of action and overall effects on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(diethylcarbamoyl)oxy]naphthalen-1-yl N,N-diethylcarbamate typically involves the reaction of naphthalen-1-ol with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and cost-effective production of the compound on a large scale. The use of automated systems and advanced purification techniques ensures the high purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-[(diethylcarbamoyl)oxy]naphthalen-1-yl N,N-diethylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(diethylcarbamoyl)oxy]naphthalen-1-yl N,N-diethylcarbamate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl carbamate
  • 1-[(2-nitrophenyl)carbamoyl]naphthalen-2-yl carbamate
  • Pyraquinate

Uniqueness

5-[(diethylcarbamoyl)oxy]naphthalen-1-yl N,N-diethylcarbamate is unique due to its specific structure, which allows it to interact with a wide range of enzymes and biological targets. This versatility makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

[5-(diethylcarbamoyloxy)naphthalen-1-yl] N,N-diethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4/c1-5-21(6-2)19(23)25-17-13-9-12-16-15(17)11-10-14-18(16)26-20(24)22(7-3)8-4/h9-14H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIORXGVYVNQGLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=CC=CC2=C1C=CC=C2OC(=O)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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